Octadecyl 2-bromoisobutyrate

Overview

Description

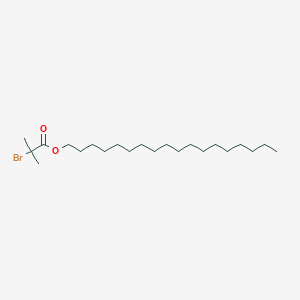

Octadecyl 2-bromoisobutyrate is a chemical compound with the molecular formula C22H43BrO2 and a molecular weight of 419.48 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl 2-bromoisobutyrate can be synthesized through the esterification of octadecanol with 2-bromoisobutyric acid. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Octadecyl 2-bromoisobutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can substitute the bromine atom.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amides, esters, or ethers.

Scientific Research Applications

Octadecyl 2-bromoisobutyrate is widely used in scientific research due to its unique properties:

Chemistry: It serves as an initiator in radical polymerization reactions, aiding in the synthesis of polymers with specific properties.

Biology: The compound is used in the study of lipid membranes and their interactions with proteins.

Medicine: It is utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

Industry: this compound is employed in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which octadecyl 2-bromoisobutyrate exerts its effects involves its role as a radical initiator. It decomposes to form free radicals, which then initiate polymerization reactions. The molecular targets and pathways involved include the initiation of radical chain reactions in the presence of monomers.

Comparison with Similar Compounds

Ethyl 2-bromoisobutyrate

Pentaerythritol tetrakis(2-bromoisobutyrate)

2-Hydroxyethyl 2-bromoisobutyrate

Biological Activity

Octadecyl 2-bromoisobutyrate (ODBIB) is a compound that has garnered attention in various fields, particularly in polymer chemistry and biomedical applications. This article delves into its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

This compound is an alkyl bromide that serves as a versatile initiator in controlled radical polymerization processes, particularly Atom Transfer Radical Polymerization (ATRP). Its structure allows it to engage in various reactions that modify polymers for enhanced biological performance.

Biological Activity Overview

The biological activity of ODBIB can be categorized into several key areas:

-

Antimicrobial Activity :

- ODBIB exhibits significant antimicrobial properties against various bacterial strains. Its mechanism typically involves disrupting bacterial cell membranes, leading to cell lysis.

- Studies have shown that ODBIB can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for applications in antimicrobial coatings and materials.

-

Cytotoxicity :

- The cytotoxic effects of ODBIB have been evaluated in different cell lines. Research indicates varying levels of cytotoxicity depending on concentration and exposure time.

- For instance, a study reported that at lower concentrations (≤50 µg/mL), ODBIB showed minimal cytotoxic effects on human dental pulp cells (HDPCs) and mouse odontoblast-like cells, indicating its potential safety for use in biomedical applications .

-

Polymeric Applications :

- ODBIB is often used to create polymers with enhanced antimicrobial properties. For example, when incorporated into poly(ethylene-co-butylene) matrices, it has been shown to impart bactericidal effects against Escherichia coli.

- The mode of action involves the displacement of divalent cations (Ca²⁺ and Mg²⁺) from the bacterial membrane, leading to structural disorganization and eventual cell death .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of ODBIB-modified polymers against common pathogens. The results indicated:

- E. coli : Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.

- Staphylococcus aureus : MIC of 25 µg/mL.

- The modified polymers exhibited a significant reduction in viable cell counts compared to unmodified controls, confirming the effectiveness of ODBIB as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, ODBIB was tested on human osteoblast-like cells:

- Concentrations up to 50 µg/mL resulted in no significant cytotoxic effects, while higher concentrations (≥100 µg/mL) led to reduced cell viability.

- The IC50 value was determined to be around 75 µM for osteoblast-like cells, suggesting a threshold for safe application in tissue engineering .

Table 1: Antimicrobial Activity of ODBIB

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| E. coli | 12.5 | 25 |

| Staphylococcus aureus | 25 | 50 |

| Pseudomonas aeruginosa | 15 | 30 |

Table 2: Cytotoxicity Profile of ODBIB

| Cell Line | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| Human Dental Pulp Cells | ≤50 | >90 |

| Mouse Osteoblast-like Cells | ≤75 | ~75 |

| Human Osteosarcoma Cells | ≥100 | <50 |

Properties

IUPAC Name |

octadecyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43BrO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21(24)22(2,3)23/h4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOQJHMBYJZWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746382 | |

| Record name | Octadecyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474303-15-6 | |

| Record name | Octadecyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 474303-15-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.